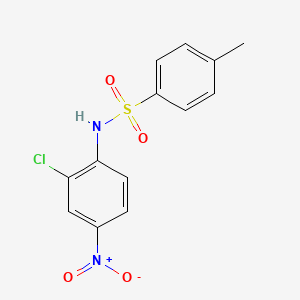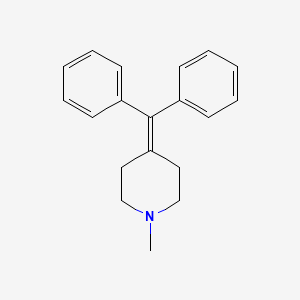
isooctyltrimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
isooctyltrimethoxysilane is an organosilicon compound with the chemical formula C10H24O3Si. This compound is part of the broader class of silanes, which are silicon-based chemicals widely used in various industrial and scientific applications. This compound is particularly known for its role as a coupling agent, which helps to improve the adhesion between organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isooctyltrimethoxysilane typically involves the reaction of 6-methylheptanol with trimethoxysilane. This reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, under controlled temperature and pressure conditions. The reaction can be represented as follows:
6-methylheptanol+trimethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is collected through distillation. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
isooctyltrimethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and an acid or base catalyst.
Condensation: Silanol groups and heat.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes.
Substitution: Functionalized silanes.
Aplicaciones Científicas De Investigación
isooctyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.
Biology: Utilized in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Employed in the development of drug delivery systems and medical implants.
Industry: Used in the production of coatings, adhesives, and sealants to enhance their performance and durability.
Mecanismo De Acción
The primary mechanism of action of isooctyltrimethoxysilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methoxy groups in the compound hydrolyze in the presence of water to form silanol groups, which can then condense to form siloxane bonds. These bonds improve the adhesion between different materials by creating a strong interfacial layer.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: A simpler silane compound with three methoxy groups attached to a silicon atom.
Trimethoxy(octyl)silane: Similar to isooctyltrimethoxysilane but with an octyl group instead of a 6-methylheptyl group.
Trimethoxyphenylsilane: Contains a phenyl group instead of an alkyl group.
Uniqueness
This compound is unique due to its specific alkyl chain structure, which provides distinct hydrophobic properties and enhances its performance as a coupling agent in various applications. The presence of the 6-methylheptyl group also imparts unique steric and electronic effects that influence the reactivity and stability of the compound.
Propiedades
Fórmula molecular |
C11H26O3Si |
|---|---|
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
trimethoxy(6-methylheptyl)silane |
InChI |
InChI=1S/C11H26O3Si/c1-11(2)9-7-6-8-10-15(12-3,13-4)14-5/h11H,6-10H2,1-5H3 |
Clave InChI |
LNXYOPZWRXTQOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(prop-2-enylamino)phenyl]acetic acid](/img/structure/B8684073.png)
![1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B8684081.png)



![Pyrazolo[1,5-a]pyrimidin-2(1h)-one,5,7-dimethyl-3-phenyl-](/img/structure/B8684137.png)





![ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B8684180.png)
